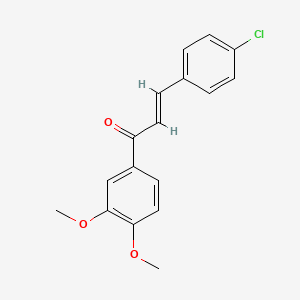
1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, also known as DMPPC, is a novel compound with potential applications in the fields of medicine and materials science.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one has been studied extensively for its potential applications in the fields of medicine and materials science. In medicine, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In materials science, this compound has been studied for its potential use as a coating material, as it has been shown to provide good adhesion and corrosion resistance.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells by disrupting the cell cycle. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing the oxidation of proteins and lipids.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments include its high purity and stability, as well as its low cost. Additionally, this compound is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in lab experiments, such as its low solubility and its potential toxicity.
Future Directions
Future research on 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential applications in medicine and materials science. Additionally, further research should be conducted to determine the optimal dosage and delivery method for this compound, as well as to assess its potential toxicity. Finally, further research should also be conducted to explore the potential synergistic effects of this compound with other compounds.
Synthesis Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one can be achieved through a three-step reaction sequence. The first step involves the reaction of 4-chlorophenylprop-2-en-1-one with 3,4-dimethoxyphenylmagnesium bromide to produce the desired product, this compound. The second step involves the hydrolysis of the product to form the desired compound. The third and final step involves the oxidation of the compound using a suitable oxidizing agent, such as potassium permanganate.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAYGIKWBKGYJF-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177894 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53744-30-2 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53744-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




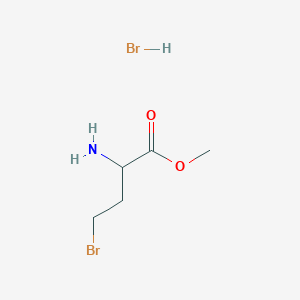
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)

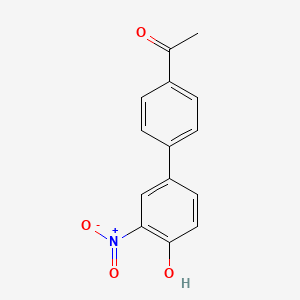
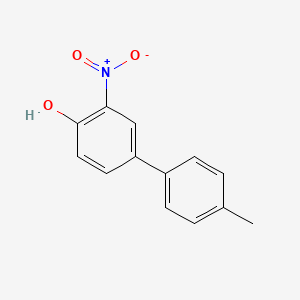




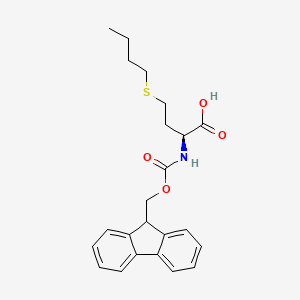
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)